molecular formula C5H11N B1213430 N,N-Dimethylallylamine CAS No. 2155-94-4

N,N-Dimethylallylamine

Cat. No.: B1213430
CAS No.: 2155-94-4
M. Wt: 85.15 g/mol
InChI Key: GBCKRQRXNXQQPW-UHFFFAOYSA-N
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Description

N,N-Dimethylallylamine, also known as 3-Dimethylamino-1-propene, is an organic compound with the molecular formula CH₂=CHCH₂N(CH₃)₂. It is a tertiary amine characterized by the presence of an allyl group attached to the nitrogen atom. This compound is a colorless to yellow liquid with a strong, fishy odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylallylamine can be synthesized through several methods. One common method involves the reaction of allyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{HN(CH}_3\text{)}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{N(CH}_3\text{)}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of N,N-Dimethylacrylamide. This process involves the use of a palladium catalyst under high pressure and temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylallylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form N,N-Dimethylpropylamine.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.

    Substitution: Alkyl halides are used in substitution reactions under basic conditions.

Major Products:

Scientific Research Applications

N,N-Dimethylallylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and surfactants.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N,N-Dimethylallylamine involves its ability to act as a nucleophile due to the presence of the lone pair of electrons on the nitrogen atom. This allows it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

N,N-Dimethylallylamine can be compared with other similar compounds such as:

    N,N-Dimethylpropylamine: Similar in structure but lacks the allyl group.

    N,N-Dimethylbutylamine: Similar in structure but has a longer carbon chain.

    N,N-Dimethylacrylamide: A precursor in the industrial production of this compound.

Uniqueness: this compound is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

N,N-dimethylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCKRQRXNXQQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29503-30-8
Record name 2-Propen-1-amine, N,N-dimethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29503-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5062215
Record name 2-Propen-1-amine, N,N-dimethyl-
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Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2155-94-4
Record name N,N-Dimethylallylamine
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Record name N,N-Dimethylallylamine
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Record name N,N-Dimethylallylamine
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Record name 2-Propen-1-amine, N,N-dimethyl-
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Record name 2-Propen-1-amine, N,N-dimethyl-
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Record name N,N-dimethylallylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.781
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Record name ALLYLDIMETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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